![molecular formula C9H6N2O3 B3204215 4-Isoquinolinol, 5-nitro- CAS No. 103028-61-1](/img/structure/B3204215.png)
4-Isoquinolinol, 5-nitro-
Overview
Description
4-Isoquinolinol is a heterocyclic aromatic organic compound . It has a molecular formula of C9H7NO and an average mass of 145.158 Da . It is also known by other names such as 4-Hydroxyisoquinoline and isoquinolin-4-ol .
Synthesis Analysis
Isoquinolines, including 4-Isoquinolinol, are an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . There are several methods for the synthesis of isoquinolines, including the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .Molecular Structure Analysis
The molecular structure of 4-Isoquinolinol consists of a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .Chemical Reactions Analysis
Isoquinolines can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Physical And Chemical Properties Analysis
4-Isoquinolinol is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .Mechanism of Action
Safety and Hazards
Future Directions
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This includes the development of new strategies and the implementation of semi-synthesis or total synthesis . The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .
properties
IUPAC Name |
5-nitroisoquinolin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-10-4-6-2-1-3-7(9(6)8)11(13)14/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIANMCOEHINST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313546 | |
Record name | 5-Nitro-4-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103028-61-1 | |
Record name | 5-Nitro-4-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103028-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-4-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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